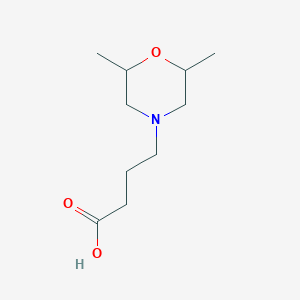
Cyanamide, N-(6-chloro-2-benzothiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanamide, N-(6-chloro-2-benzothiazolyl)-, is a chemical compound with the molecular formula C8H4ClN3S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, N-(6-chloro-2-benzothiazolyl)-, typically involves the reaction of 6-chloro-2-aminobenzothiazole with cyanogen bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring safety measures are in place due to the use of toxic reagents like cyanogen bromide.
Analyse Des Réactions Chimiques
Types of Reactions
Cyanamide, N-(6-chloro-2-benzothiazolyl)-, can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Cyanamide, N-(6-chloro-2-benzothiazolyl)-, has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cyanamide, N-(6-chloro-2-benzothiazolyl)-, involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in inflammation and pain signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-aminobenzothiazole: A precursor in the synthesis of Cyanamide, N-(6-chloro-2-benzothiazolyl)-.
2-Chlorobenzothiazole: Another benzothiazole derivative with similar chemical properties.
Benzothiazole: The parent compound of the benzothiazole family.
Uniqueness
Cyanamide, N-(6-chloro-2-benzothiazolyl)-, is unique due to the presence of both the cyanamide and benzothiazole moieties in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
924867-90-3 |
|---|---|
Formule moléculaire |
C8H4ClN3S |
Poids moléculaire |
209.66 g/mol |
Nom IUPAC |
(6-chloro-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C8H4ClN3S/c9-5-1-2-6-7(3-5)13-8(12-6)11-4-10/h1-3H,(H,11,12) |
Clé InChI |
SFTKSGCDJWWPLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)SC(=N2)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)
![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)




![(1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one](/img/structure/B12116170.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12116187.png)

![Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]-](/img/structure/B12116202.png)



